REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[Br:12].P(Cl)(Cl)(Cl)(Cl)[Cl:14]>>[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][C:5]([C:6]([Cl:14])=[O:7])=[CH:4][C:3]=1[Br:12]
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Name
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|
Quantity
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88.5 g
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Type
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reactant
|
Smiles
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NC1=C(C=C(C(=O)O)C=C1Br)Br
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Name
|
|
Quantity
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68 g
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Type
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reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
In a flask equipped with a reflux condenser
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Type
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TEMPERATURE
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Details
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under reflux for one hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
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After removal of phosphorus oxychloride under reduced pressure by means of an aspirator
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Type
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DISTILLATION
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Details
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the reaction product is subjected to vacuum distillation
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Name
|
|
Type
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product
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Smiles
|
NC1=C(C=C(C(=O)Cl)C=C1Br)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |